molecular formula C8H6F3NO2 B15059398 4-Methyl-6-(trifluoromethyl)picolinic acid

4-Methyl-6-(trifluoromethyl)picolinic acid

Cat. No.: B15059398
M. Wt: 205.13 g/mol
InChI Key: UNECHLXEXKMTIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(trifluoromethyl)picolinic acid can be achieved through various synthetic routes. One common method involves the reaction of fluorinated benzyl compounds with picolinic acid under controlled temperature and reaction time . The reaction typically requires a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process may include steps such as acylation, fluorination, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)picolinic acid has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(trifluoromethyl)picolinic acid is unique due to the presence of both a trifluoromethyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

4-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)12-6(3-4)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

UNECHLXEXKMTIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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